molecular formula C6H3BrClN3 B6165624 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine CAS No. 1401687-54-4

2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine

Cat. No.: B6165624
CAS No.: 1401687-54-4
M. Wt: 232.46 g/mol
InChI Key: UJKRDFYTCSXHEM-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 5 positions, respectively, on the imidazo[4,5-b]pyridine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .

Biochemical Analysis

Cellular Effects

Related imidazo[4,5-b]pyridine derivatives have been shown to have antimicrobial features , suggesting that 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate halogenated reagents. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further halogenated to introduce the chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions under controlled conditions. The use of phase transfer catalysis (PTC) and solid-liquid reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

1401687-54-4

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

2-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H,(H,9,10,11)

InChI Key

UJKRDFYTCSXHEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)Br)Cl

Purity

95

Origin of Product

United States

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